molecular formula C42H66O14 B1253622 Chikusetsusaponin iva CAS No. 51415-02-2

Chikusetsusaponin iva

Katalognummer B1253622
CAS-Nummer: 51415-02-2
Molekulargewicht: 795 g/mol
InChI-Schlüssel: YOSRLTNUOCHBEA-SGVKAIFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chikusetsusaponin IVa (also known as Calenduloside F) is a major active ingredient of triterpenoid saponins . It has numerous pharmacological activities, including cytotoxic activity against various cancer cells, anti-inflammatory activity, prevention of dental caries, and induction of gentamicin nephrotoxicity . It is also a novel AMPK activator .


Synthesis Analysis

Chikusetsusaponin IVa butyl ester (CS-IVa-Be) is a triterpene saponin that acts as a novel IL6R antagonist for inducing breast cancer cell apoptosis . The structure–activity relationship for this class of saponins remains unclear .


Molecular Structure Analysis

Chikusetsusaponin IVa is a compound with the molecular formula C42H66O14 and a molecular weight of 794.97 . It is an oleanane-type triterpenoid .


Chemical Reactions Analysis

Chikusetsusaponin IVa has been shown to inhibit cell viability, induce cell cycle arrest and apoptosis of HepG2 cells in a dose-dependent manner . It also enhanced the intracellular Ca2+ level and decreased the mitochondrial membrane potential in HepG2 cells .


Physical And Chemical Properties Analysis

Chikusetsusaponin IVa is a solid substance with a white to off-white color .

Wissenschaftliche Forschungsanwendungen

Obesity and Metabolic Disorders

Chikusetsusaponin iva has shown potential in combating obesity by inhibiting adipocyte differentiation. This effect can be leveraged to develop functional food materials aimed at treating obesity and associated metabolic disorders .

Oncology

In cancer research, Chikusetsusaponin iva exhibits anti-tumor properties. It has been found to induce apoptosis and inhibit proliferation in various cancer cell lines, including breast, ovarian, and endometrial cancer cells. Its mechanism involves the modulation of cell cycle arrest and reactive oxygen species production .

Cardiology

Cardiovascular benefits of Chikusetsusaponin iva include the attenuation of myocardial fibrosis through the activation of autophagy mediated by the AMPK/mTOR/ULK1 signaling pathway. This suggests its potential as a therapeutic agent against cardiac fibrosis .

Neurology

Chikusetsusaponin iva has neuroprotective effects, particularly in the context of cognitive impairment and neuroinflammation. It blocks the NLRP3/caspase-1 pathway, which is crucial in the progression of postoperative cognitive dysfunction (POCD) . Additionally, it ameliorates cerebral ischemia-reperfusion injury in diabetic mice via the adiponectin-mediated AMPK/GSK-3β pathway .

Dermatology

While direct applications in dermatology are not extensively documented, the anti-inflammatory properties of Chikusetsusaponin iva suggest potential benefits in treating inflammatory skin conditions. Its role in inhibiting pro-inflammatory cytokines could be explored further in dermatological research .

Endocrinology

Chikusetsusaponin iva’s impact on adipocyte differentiation and its anti-obesity effects indicate its relevance in endocrinology. It could influence the treatment of conditions like diabetes and other hormone-related disorders .

Gastroenterology

The compound’s anti-inflammatory effects may have implications for gastroenterological conditions, particularly those involving inflammation such as inflammatory bowel disease (IBD). However, more research is needed to establish its efficacy in this field .

Immunology

Chikusetsusaponin iva acts as an IL6R antagonist, inhibiting the IL6/STAT3 signaling pathway. This has implications for immune-related diseases, including rheumatoid arthritis, where it could inhibit Th17 cell differentiation and ameliorate symptoms .

Wirkmechanismus

Chikusetsusaponin IVa acts as a novel IL6R antagonist for inducing breast cancer cell apoptosis . It has been found to suppress the mRNA expression of various inflammatory cytokines (including TNF-α, interleukin (IL)-6, IL-1β, and IL-8) as well as mediators such as inducible nitric oxide synthase (iNOS) and prostaglandin-endoperoxide synthase 2 (PTGS2) .

Safety and Hazards

Chikusetsusaponin IVa is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66O14/c1-37(2)14-16-42(36(52)56-34-30(48)27(45)26(44)22(19-43)53-34)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-31(49)28(46)29(47)32(55-35)33(50)51/h8,21-32,34-35,43-49H,9-19H2,1-7H3,(H,50,51)/t21-,22+,23-,24+,25-,26+,27-,28-,29-,30+,31+,32-,34-,35+,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSRLTNUOCHBEA-SGVKAIFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10965732
Record name Chikusetsusaponin IVa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

795.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calenduloside F

CAS RN

51415-02-2
Record name Chikusetsusaponin IVa
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51415-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chikusetsu saponin iva
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051415022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chikusetsusaponin IVa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALENDULOSIDE F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3FU6ZPR5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of Chikusetsusaponin IVa (Chikusetsusaponin IVa) as an antithrombotic agent?

A1: Chikusetsusaponin IVa primarily exerts its antithrombotic effects by inhibiting thrombin, a key enzyme in the coagulation cascade. [] It demonstrates a competitive inhibition of thrombin activity, directly interacting with the enzyme to prevent clot formation. []

Q2: How does Chikusetsusaponin IVa affect platelet aggregation?

A2: Chikusetsusaponin IVa inhibits platelet aggregation induced by both thrombin and collagen. [] This suggests a multifaceted approach to preventing clot formation, targeting both enzymatic and cellular components of the coagulation pathway. []

Q3: Does Chikusetsusaponin IVa affect other coagulation factors?

A3: While primarily targeting thrombin, Chikusetsusaponin IVa also inhibits the activity of Factor Xa, another crucial enzyme in the coagulation cascade. [] This broader inhibitory effect further contributes to its antithrombotic potential. []

Q4: What are the downstream effects of Chikusetsusaponin IVa's inhibition of the NF-κB and AP-1 signaling pathways?

A4: Chikusetsusaponin IVa's suppression of NF-κB and AP-1 transcriptional activities leads to a downstream decrease in the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, IL-6, and IL-1β. [] This inhibition of inflammatory signaling contributes to its anti-inflammatory properties. []

Q5: How does Chikusetsusaponin IVa impact H9N2 AIV infection in vitro and in vivo?

A5: In vitro, Chikusetsusaponin IVa protects A549 cells from H9N2 AIV-induced apoptosis and suppresses the expression of inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-8) and mediators (iNOS, PTGS2). [] In vivo, Chikusetsusaponin IVa increases the survival rate of H9N2 AIV-infected mice by reducing lung damage, viral load, and inflammation while inhibiting pro-inflammatory cytokine production. []

Q6: What is the molecular formula and weight of Chikusetsusaponin IVa?

A6: While the provided research excerpts don't explicitly state the molecular formula and weight of Chikusetsusaponin IVa, they consistently classify it as an oleanane-type triterpenoid saponin. [, , , , , ] Its structure is characterized by an oleanane-type triterpenoid aglycone linked to sugar moieties. [, , ] To obtain the precise molecular formula and weight, refer to structural elucidation studies or databases like PubChem or ChemSpider.

Q7: What spectroscopic techniques are commonly employed to characterize Chikusetsusaponin IVa?

A7: Researchers commonly use a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to elucidate the structure of Chikusetsusaponin IVa. [, , , ] One-dimensional and two-dimensional NMR experiments help determine the connectivity and stereochemistry of the molecule, while MS provides information about the molecular weight and fragmentation pattern. [, , , ]

Q8: How do structural modifications of Chikusetsusaponin IVa affect its biological activity?

A8: Structural modifications to Chikusetsusaponin IVa, such as cleaving sugar residues at the 3-OH or 28-COOH position or altering the alkyl chain length on the D-glucuronic acid residue, significantly influence its antitumor activity. [] Specifically, the carboxylic acid form of Chikusetsusaponin IVa demonstrates enhanced antitumor activity compared to its esterified counterpart. [] These observations highlight the importance of specific structural features for its biological activity and provide insights for developing more potent analogs. []

Q9: What is the bioavailability of Chikusetsusaponin IVa following oral administration in rats?

A9: The absolute bioavailability of Chikusetsusaponin IVa in rats following oral administration is 8.63%. [] This relatively low bioavailability suggests potential challenges in achieving therapeutic concentrations through oral delivery and highlights the need for further investigation into alternative delivery strategies or formulation modifications. []

Q10: What is the primary route of elimination for Chikusetsusaponin IVa?

A10: The provided research excerpts do not provide specific details on the primary route of elimination for Chikusetsusaponin IVa. Further research focusing on its metabolism and excretion pathways is needed to understand its elimination profile completely.

Q11: What cell lines are commonly used to study the anti-cancer effects of Chikusetsusaponin IVa in vitro?

A11: Researchers frequently employ various cancer cell lines, including MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells, to investigate the antitumor activity of Chikusetsusaponin IVa in vitro. [] These cell lines provide valuable models for understanding its anti-cancer mechanisms and evaluating its efficacy against different cancer types. []

Q12: What animal models are used to study the anti-inflammatory and anti-tumor effects of Chikusetsusaponin IVa in vivo?

A12: Research utilizes LPS-stimulated RAW264.7 macrophages to assess the anti-inflammatory effects of Chikusetsusaponin IVa in vitro. [] Additionally, a mouse model of genital herpes caused by HSV-2 is employed to evaluate the in vivo efficacy of Chikusetsusaponin IVa as an antiherpetic agent. [] These models provide valuable insights into its therapeutic potential in various disease contexts.

Q13: What analytical techniques are commonly used for the quantification of Chikusetsusaponin IVa in biological samples?

A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as evaporative light scattering detection (ELSD) [] or tandem mass spectrometry (MS/MS) [, ], is frequently employed for quantifying Chikusetsusaponin IVa in biological samples. These techniques offer high sensitivity and selectivity, enabling accurate measurement of its concentration in complex matrices like plasma or tissue extracts. [, , ]

Q14: What are the advantages of using ultra-high-performance liquid chromatography (UPLC) over conventional HPLC for analyzing Chikusetsusaponin IVa?

A14: Ultra-high-performance liquid chromatography (UPLC) offers several advantages over conventional HPLC for analyzing Chikusetsusaponin IVa, including: 1) enhanced sensitivity due to smaller column particles and higher operating pressures, 2) improved resolution, allowing for better separation of closely related compounds, and 3) faster analysis times, making it suitable for high-throughput applications. [, ] These advantages make UPLC a valuable tool for studying the pharmacokinetics and tissue distribution of Chikusetsusaponin IVa. [, ]

Q15: What are some challenges associated with analyzing Chikusetsusaponin IVa in biological samples, and how are they addressed?

A15: Analyzing Chikusetsusaponin IVa in biological samples can be challenging due to its relatively low concentration and the complexity of the matrix. To overcome these challenges, researchers utilize sensitive and selective techniques like UPLC-MS/MS [] and employ appropriate sample preparation methods such as protein precipitation or solid-phase extraction to remove interfering compounds. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.